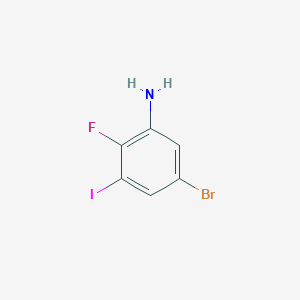

5-Bromo-2-fluoro-3-iodoaniline

Description

5-Bromo-2-fluoro-3-iodoaniline (molecular formula C₆H₄BrFIN) is a halogenated aniline derivative featuring bromine, fluorine, and iodine substituents at positions 5, 2, and 3, respectively, on the benzene ring. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to the presence of heavy halogens (Br, I), which serve as reactive sites for metal-catalyzed transformations .

- Molecular weight: ~315.91 g/mol (calculated based on atomic masses).

- Bromine offers a balance between reactivity and stability in substitution reactions.

Propriétés

Formule moléculaire |

C6H4BrFIN |

|---|---|

Poids moléculaire |

315.91 g/mol |

Nom IUPAC |

5-bromo-2-fluoro-3-iodoaniline |

InChI |

InChI=1S/C6H4BrFIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |

Clé InChI |

AUMKHQHUAPXTBI-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1N)F)I)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Nitration: Aniline is first nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluoro-3-iodoaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-fluoro-3-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

5-Bromo-2-fluoro-3-iodoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into new drugs often involves this compound due to its unique halogenated structure, which can enhance biological activity.

Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, its halogenated structure allows it to interact with various molecular targets, such as enzymes and receptors, through halogen bonding and other interactions. This can modulate the activity of these targets and lead to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Halogenated Anilines

Key Insights:

Substituent Position and Reactivity :

- The position of iodine significantly impacts reactivity. In 5-Bromo-2-fluoro-3-iodoaniline, iodine at position 3 may sterically hinder meta-directed reactions compared to analogs like 3-Bromo-5-fluoro-2-iodoaniline, where iodine occupies position 2 .

- Chlorine in 5-Bromo-3-chloro-2-fluoroaniline () provides a lighter, more electronegative substituent, favoring nucleophilic displacement over the heavier, less mobile iodine.

Molecular Weight and Applications :

- Iodine-containing analogs (e.g., 5-Bromo-2-fluoro-3-iodoaniline) exhibit higher molecular weights (~315 g/mol) compared to chloro- or ethoxy-substituted derivatives (~224–234 g/mol), making them preferable in applications requiring heavy-atom effects (e.g., X-ray crystallography or radiopharmaceuticals) .

Functional Group Effects: The ethoxy group in 3-Bromo-2-ethoxy-5-fluoroaniline () increases lipophilicity, enhancing solubility in nonpolar solvents—a stark contrast to iodine’s polarizability, which may favor aqueous-organic biphasic systems .

Notes

- Research Gaps : Direct experimental data (e.g., NMR, melting point) for 5-Bromo-2-fluoro-3-iodoaniline is lacking in the provided evidence; inferences rely on structural analogs.

- Industrial Relevance : These compounds are valuable intermediates in pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., liquid crystals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.